molecular formula C11H10FNO B3074027 1-(4-fluoro-1H-indol-3-yl)propan-2-one CAS No. 1018637-40-5

1-(4-fluoro-1H-indol-3-yl)propan-2-one

Cat. No.: B3074027
CAS No.: 1018637-40-5
M. Wt: 191.2 g/mol
InChI Key: BNGKIWVXUJCOAX-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indol-3-yl)propan-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The presence of a fluorine atom in the indole ring enhances the compound’s chemical properties, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-fluoro-1H-indol-3-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroindole with propan-2-one under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-fluoro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Indole derivatives, including 1-(4-fluoro-1H-indol-3-yl)propan-2-one, have shown promise in biological studies. They are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

    Medicine: The compound’s biological activity makes it a candidate for drug development. It has been explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-fluoro-1H-indol-3-yl)propan-2-one can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:

    1-(5-prenyl-1H-indol-3-yl)propan-2-one: This compound has a prenyl group instead of a fluorine atom, which may alter its biological activity and chemical properties.

    1-(6-methoxy-5-prenyl-1H-indol-3-yl)propan-2-one: The presence of a methoxy group in addition to the prenyl group provides different chemical and biological characteristics.

    1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound has a thiosemicarbazide group, which can enhance its antiviral activity.

The unique presence of the fluorine atom in this compound distinguishes it from other indole derivatives, potentially offering different biological activities and chemical reactivity.

Properties

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGKIWVXUJCOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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